molecular formula C13H20O4 B1308234 Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 40098-26-8

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No.: B1308234
CAS No.: 40098-26-8
M. Wt: 240.29 g/mol
InChI Key: PQKUWAVOSCVDCT-UHFFFAOYSA-N
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Description

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of misoprostol, a synthetic analog of prostaglandin E1. This compound is notable for its role in the pharmaceutical industry, particularly in the treatment of peptic ulcer disease and for labor induction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves several steps:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route, with optimization for yield and purity. The process starts from commercially available suberic acid and proceeds through the aforementioned steps to achieve a 40% yield over five steps .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the cyclopentene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its conversion to misoprostol, which then exerts its effects by mimicking the action of prostaglandin E1. Misoprostol binds to prostaglandin receptors, leading to various physiological responses such as the inhibition of gastric acid secretion and the induction of uterine contractions .

Comparison with Similar Compounds

  • Methyl 8-(3-hydroxy-5-oxocyclopent-1-enyl)octanoate
  • Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Comparison: this compound is unique due to its specific structure that makes it an ideal intermediate for the synthesis of misoprostol. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Properties

IUPAC Name

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUWAVOSCVDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960548
Record name Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40098-26-8
Record name Norprostol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 Parts of sulfuric acid is treated with 9 parts of 20% fuming sulfuric acid and allowed to stand at room temperature for 10 minutes. 1.25 Parts by volume of that solution then is added dropwise to 28.5 parts by volume of 1M lithium aluminum hydride in tetrahydrofuran. After the addition is complete, the temperature is maintained at -60° for 15 minutes and then allowed to rise to room temperature. The aluminum hydride solution so obtained is cooled to -60° and added rapidly to a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate dissolved in 310 parts of redistilled tetrahydrofuran which is cooled to -40°. The temperature is lowered to -70° after the addition is complete and the reaction mixture is stirred at that temperature for 33/4 hours. Then 7.9 parts of methanol in 17.8 parts of tetrahydrofuran is added slowly and the temperature is allowed to rise to -20° at which time 120 parts by volume of a 1 N aqueous hydrochloric acid solution is added. The mixture is allowed to stand at about 4° for 16 hours and then the solvent is removed under reduced pressure. The aqueous residue which remains is diluted with ethyl acetate and the organic and aqueous layers separated. The organic layer is washed with water, potassium bicarbonate and water. Then it is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate.
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methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
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Synthesis routes and methods II

Procedure details

222 Parts of redistilled tetrahydrofuran is cooled to 0° and then treated with 15.6 parts by volume of 1M lithium aluminum hydride in tetrahydrofuran. The temperature of that mixture is lowered to -70° and 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate dissolved in 53 parts of tetrahydrofuran is added. The addition takes place over a 2 minute period and the temperature of the reaction mixture is not allowed to rise above -60°. After the addition is complete, the temperature is lowered to -70° and the reaction mixture is stirred for 41/2 hours. Then 4 parts of methanol and 8.9 parts of tetrahydrofuran is added and the temperature of the reaction mixture is allowed to rise to -20° at which time 60 parts by volume of a 1 N hydrochloric acid solution is slowly added. The resulting mixture is allowed to stand for 16 hours at a temperature of about 4°. Then the solvent is removed under reduced pressure and the residue which remains is diluted with ethyl acetate. The aqueous and organic layers which form are separated and the organic layer is washed with water, potassium bicarbonate and water and dried over anhydrous sodium sulfate. After the solvent is removed under reduced pressure, the remaining material is chromatographed on silicic acid with ethyl acetate-benzene (1:4) as eluant to afford methyl 3-hydroxy-5-oxocylopent-1-eneheptanoate.
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Synthesis routes and methods III

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.
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150
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sodium dihydro bis(2-methoxyethoxy)aluminate
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sodium dihydro bis(2-methoxyethoxy)aluminate
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Synthesis routes and methods IV

Procedure details

To 1.0 part of 3(RS)-hydroxy-5-oxocyclopent-1-eneheptanoic acid dissolved in methanol is added dropwise a 5% ethereal diazomethane solution until a slight excess of diazomethane is present. That excess is detected when the solution exhibits a persistent yellow color. The solution then is evaporated to dryness under a nitrogen atmosphere to yield methyl 3(RS)-hydroxy-5-oxocyclopent-1-eneheptanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 2
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 3
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 4
Reactant of Route 4
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 5
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 6
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

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